molecular formula C11H17O3P B14625484 Ethyl (2-hydroxypropan-2-yl)phenylphosphinate CAS No. 57483-31-5

Ethyl (2-hydroxypropan-2-yl)phenylphosphinate

Cat. No.: B14625484
CAS No.: 57483-31-5
M. Wt: 228.22 g/mol
InChI Key: RZAFUPYVCWDSLU-UHFFFAOYSA-N
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Description

Ethyl (2-hydroxypropan-2-yl)phenylphosphinate is an organophosphorous compound known for its unique chemical properties and applications. It is a derivative of phenylphosphinic acid and is characterized by the presence of an ethyl group, a hydroxypropan-2-yl group, and a phenyl group attached to a phosphinate moiety. This compound is of interest in various fields, including organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . This reaction yields the desired compound along with the formation of pyridinium chloride as a byproduct. Another method involves the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . Additionally, the compound can be prepared through free-radical addition to ethylene, which proceeds with the retention of configuration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-hydroxypropan-2-yl)phenylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine.

    Substitution: The compound can participate in substitution reactions, where the ethyl or hydroxypropan-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (2-hydroxypropan-2-yl)phenylphosphinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2-hydroxypropan-2-yl)phenylphosphinate involves its interaction with molecular targets through its phosphinate group. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modify other molecules, thereby exerting its effects through chemical transformations.

Comparison with Similar Compounds

Ethyl (2-hydroxypropan-2-yl)phenylphosphinate can be compared with other similar compounds, such as:

    Phenylphosphinic acid: Lacks the ethyl and hydroxypropan-2-yl groups, making it less versatile in certain reactions.

    Ethyl phenylphosphinate: Similar but lacks the hydroxypropan-2-yl group, affecting its reactivity and applications.

    Diphenylphosphinic acid: Contains two phenyl groups, leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and versatility in various chemical processes.

Properties

CAS No.

57483-31-5

Molecular Formula

C11H17O3P

Molecular Weight

228.22 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]propan-2-ol

InChI

InChI=1S/C11H17O3P/c1-4-14-15(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3

InChI Key

RZAFUPYVCWDSLU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC=C1)C(C)(C)O

Origin of Product

United States

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